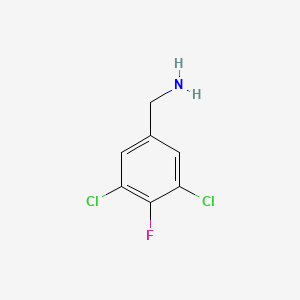

3,5-Dichloro-4-fluorobenzylamine

Overview

Description

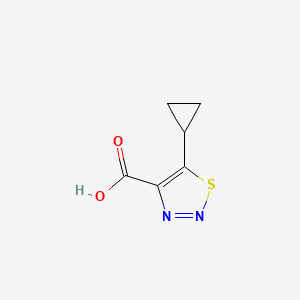

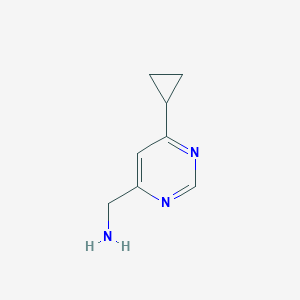

Molecular Structure Analysis

The molecular structure of “3,5-Dichloro-4-fluorobenzylamine” consists of a benzene ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a benzylamine group .

Physical And Chemical Properties Analysis

“3,5-Dichloro-4-fluorobenzylamine” is a solid crystalline substance . It has a relatively high log Koc, suggesting that it will have a low mobility in soil and will bind strongly to solid phases in soil, sediment, and sludges .

Scientific Research Applications

Intermolecular Interactions in Derivatives

Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures and intermolecular interactions. This study provides insights into how 3,5-Dichloro-4-fluorobenzylamine might be analyzed for its structural and interactional properties in various solvated forms and how these properties could influence its biological activity and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Supramolecular Assemblies

Wang et al. (2015) explored the self-assembly of 4-fluorobenzylamine with halide ions and metal chloride, utilizing strong hydrogen bonds and weak intermolecular interactions to form diverse supramolecular architectures. This research could hint at potential applications of 3,5-Dichloro-4-fluorobenzylamine in designing new materials with specific properties through self-assembly mechanisms (Wang, Ding, Li, & Huang, 2015).

Fluorine Labeling of Proteins

Garg, Garg, and Zalutsky (1991) reported a new method for labeling proteins with the positron-emitting nuclide 18F, utilizing 4-[18F]-fluorobenzylamine. This technique, which involves coupling to intact antibodies and their fragments, might provide a framework for considering how 3,5-Dichloro-4-fluorobenzylamine could be used in radiolabeling and imaging studies to enhance the detection and diagnosis of various diseases (Garg, Garg, & Zalutsky, 1991).

Synthesis and Chemical Reactions

Kassaee et al. (2004) synthesized N-Methylbenzylammonium fluorochromate(VI) by adding N-methylbenzylamine to an aqueous solution of CrO3 and HF, showcasing the compound's selectivity in oxidizing aryl alcohols to aldehydes and ketones. This research may provide insight into the chemical reactivity of 3,5-Dichloro-4-fluorobenzylamine and its potential applications in selective oxidation reactions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Safety And Hazards

properties

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISNNKXGFKTWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloro-4-fluorophenyl)methanamine | |

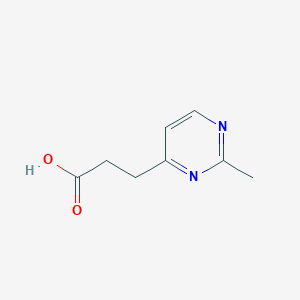

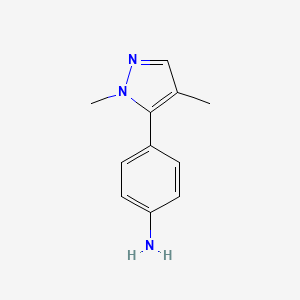

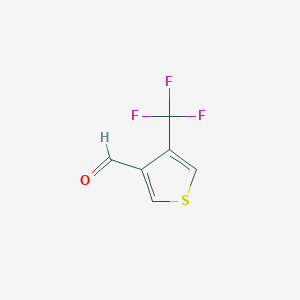

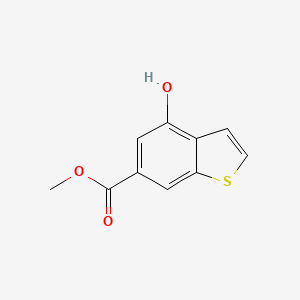

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

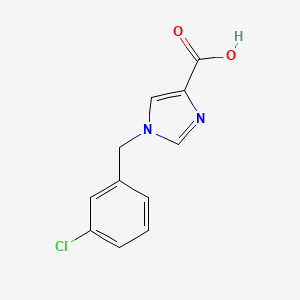

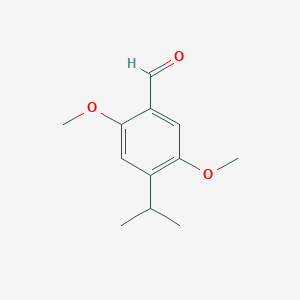

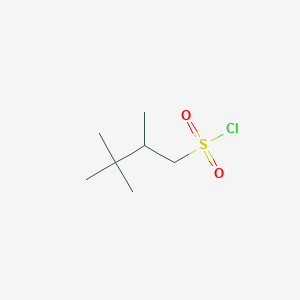

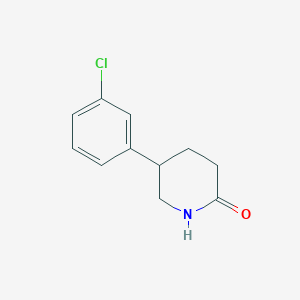

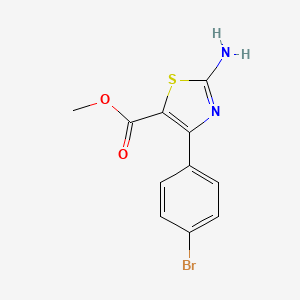

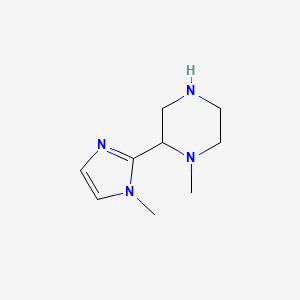

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)